(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
Overview
Description
(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is a chiral cyclopropane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of a vinyl compound with a diazo compound in the presence of a catalyst such as rhodium or copper. The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino group to prevent unwanted side reactions during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated cyclopropane derivatives .
Scientific Research Applications
(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of cyclopropane derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets. The vinyl group and the Boc-protected amino group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid: This is a stereoisomer with similar structural features but different stereochemistry.
tert-Butylamine: A simpler compound with a tert-butyl group and an amino group, used in various chemical reactions.
Uniqueness
(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is unique due to its specific stereochemistry and the presence of both a vinyl group and a Boc-protected amino group. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
(1R,2S)-Methyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate, commonly referred to as (1R,2S)-Methyl 1-((Boc)amino)-2-vinylcyclopropanecarboxylate, is a compound with significant potential in medicinal chemistry, particularly as a synthetic intermediate in the development of protease inhibitors for viral infections. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.287 g/mol
- CAS Number : 159622-09-0
- Structural Representation :
The compound functions primarily as a synthetic intermediate in the development of peptidic protease inhibitors. Proteases are enzymes that play a crucial role in the life cycle of viruses, including Hepatitis C. By inhibiting these enzymes, (1R,2S)-Methyl 1-((Boc)amino)-2-vinylcyclopropanecarboxylate can potentially disrupt viral replication and promote antiviral effects.
Antiviral Properties
Research indicates that this compound is involved in the synthesis of potent inhibitors against the Hepatitis C virus (HCV). Notably, it has been cited in studies focusing on the development of BMS-605339, a tri-peptidic acylsulfonamide that exhibits strong antiviral activity against HCV NS3 protease. The inhibition mechanism involves binding to the active site of the protease, thereby preventing substrate cleavage and subsequent viral replication .
Case Studies
-
BMS-605339 Development :
- Study Reference : Li et al., Journal of Medicinal Chemistry, 2014.
- Findings : This study demonstrated that BMS-605339 effectively inhibited HCV NS3 protease in vitro and showed promising results in early clinical trials for treating chronic Hepatitis C infection.
-
Macrocyclization Studies :
- Study Reference : Rudd et al., ChemMedChem, 2015.
- Findings : The research explored macrocyclization techniques to enhance the efficacy and selectivity of protease inhibitors derived from (1R,2S)-Methyl 1-((Boc)amino)-2-vinylcyclopropanecarboxylate.
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antiviral | Inhibits HCV NS3 protease | Li et al., J. Med. Chem., 2014 |
Synthetic Intermediate | Used in developing peptidic protease inhibitors | Rudd et al., ChemMedChem, 2015 |
Mechanism | Binds to active site of protease | Various studies on protease inhibition |
Properties
IUPAC Name |
methyl (1R,2S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-6-8-7-12(8,9(14)16-5)13-10(15)17-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,15)/t8-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSKTMKTGVHMAV-PRHODGIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439656 | |
Record name | Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159622-09-0 | |
Record name | Methyl (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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